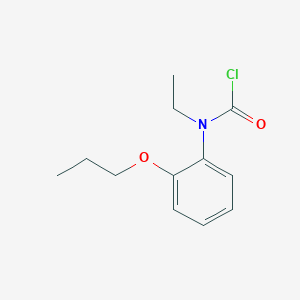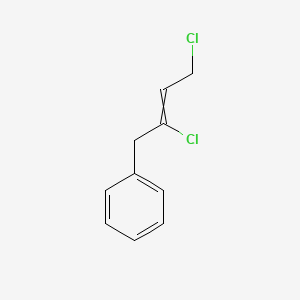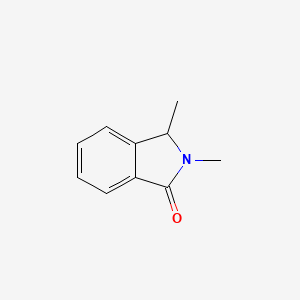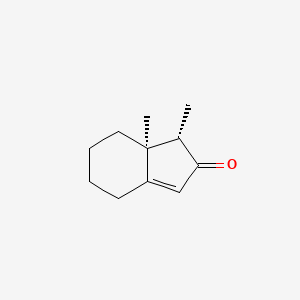![molecular formula C12H13Cl B14614624 Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- CAS No. 57765-59-0](/img/structure/B14614624.png)
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-: is an organic compound with the molecular formula C12H13Cl It is a derivative of benzene, where a chlorine atom and a cyclopropyl group substituted with a methylethylidene group are attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- typically involves the chlorination of a suitable precursor compound. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with a chlorinated cyclopropyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Major Products Formed:
Substitution: Phenols, amines.
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, cyclopropyl derivatives.
科学的研究の応用
Chemistry: Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study enzyme mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities. It may be explored for its potential therapeutic effects in treating various diseases.
Industry: In the industrial sector, Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- is used in the production of polymers, resins, and other materials. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target. The presence of the cyclopropyl group may also influence the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
- Benzene, 1-chloro-4-(1-methylethyl)-
- Benzene, 1-chloro-4-(1-methylethenyl)-
- Benzene, 1-chloro-4-(1-methylpropyl)-
Comparison:
- Benzene, 1-chloro-4-(1-methylethyl)- : Similar in structure but lacks the cyclopropyl group, which may result in different reactivity and applications.
- Benzene, 1-chloro-4-(1-methylethenyl)- : Contains a double bond in the side chain, leading to different chemical properties and potential uses.
- Benzene, 1-chloro-4-(1-methylpropyl)- : Has a longer alkyl chain, which can affect its solubility and interaction with other molecules.
The uniqueness of Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]- lies in its cyclopropyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
57765-59-0 |
|---|---|
分子式 |
C12H13Cl |
分子量 |
192.68 g/mol |
IUPAC名 |
1-chloro-4-(2-propan-2-ylidenecyclopropyl)benzene |
InChI |
InChI=1S/C12H13Cl/c1-8(2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,12H,7H2,1-2H3 |
InChIキー |
MFGQJVQMTGWSEV-UHFFFAOYSA-N |
正規SMILES |
CC(=C1CC1C2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)





![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)



